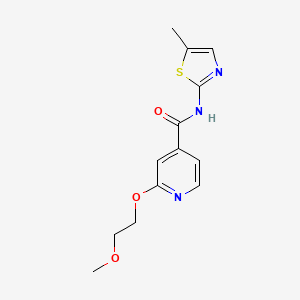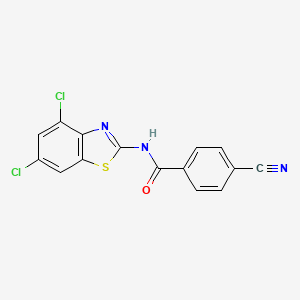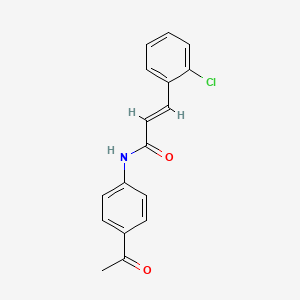![molecular formula C19H19NO2 B2745916 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 640254-35-9](/img/structure/B2745916.png)
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a phenoxy group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The indole group is a common structure in many natural products and pharmaceuticals, and the phenoxy and aldehyde groups suggest potential for interesting chemical reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole, phenoxy, and aldehyde groups. The indole group can undergo electrophilic substitution reactions, while the aldehyde group can be involved in a variety of reactions including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Indole derivatives have been synthesized for their potential antimicrobial properties. For instance, a study by S. Vijaya Laxmi and B. Rajitha (2010) focused on the synthesis of semicarbazone derivatives from indole-3-carbaldehyde precursors. These compounds exhibited significant antifungal activity against Candida albicans and Candida rugosa, as well as moderate antibacterial activity against a spectrum of bacteria, highlighting the antimicrobial potential of indole derivatives S. Vijaya Laxmi & B. Rajitha, 2010.
Photophysical Study and Dye Synthesis
Indole derivatives have also been explored for their photophysical properties. A study conducted by Anita Kailas Sanap, Kailas K. Sanap, and G. Shankarling (2015) synthesized new organic dyes incorporating phenothiazine, carbazole, indole, and diphenylamine moieties with coumarin rings, demonstrating the utility of indole derivatives in the synthesis of highly fluorescent styryl derivatives. These compounds exhibit solvatochromism, indicating their potential application in dye synthesis and photophysical studies Anita Kailas Sanap et al., 2015.
Tyrosinase Inhibition
Indole-3-carbaldehyde has been identified as a tyrosinase inhibitor, offering potential applications in dermatology and cosmetics. Research by K. Shimizu et al. (2003) isolated indole-3-carbaldehyde from the fungus YL185, showcasing its inhibition of mushroom tyrosinase and melanin production in B16 melanoma cells. This suggests its application in the development of skin-lightening or anti-hyperpigmentation products K. Shimizu et al., 2003.
Synthetic Chemistry
Indole derivatives are key intermediates in synthetic chemistry for constructing complex molecular architectures. Studies have shown the synthesis of novel compounds from indole-3-carbaldehyde, demonstrating its versatility in creating a wide range of biologically active molecules and materials with specific photophysical properties. For example, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole in a multi-step process showcases the chemical utility of indole derivatives in crafting heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry G. Gribble et al., 2002.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-3-6-10-19(14)22-12-11-20-15(2)17(13-21)16-8-4-5-9-18(16)20/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZJZFBXPOEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)
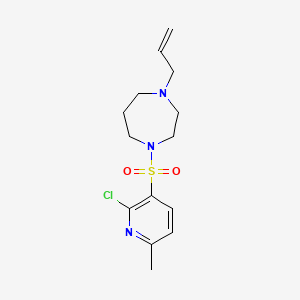
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

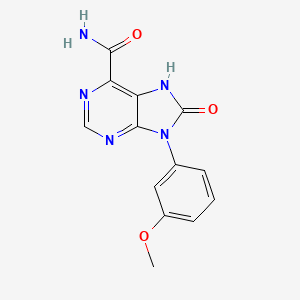
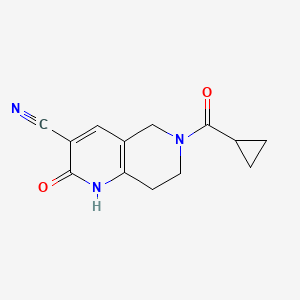
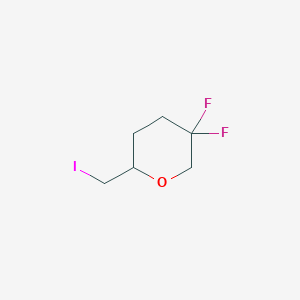
![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)

